Isoterbinafine, (E)-
CAS No.: 187540-01-8
Cat. No.: VC3806187
Molecular Formula: C21H25N
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187540-01-8 |
|---|---|
| Molecular Formula | C21H25N |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine |
| Standard InChI | InChI=1S/C21H25N/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18/h5-7,9-13,16H,15,17H2,1-4H3/b9-5+ |
| Standard InChI Key | FMMRYPSASRYXIN-WEVVVXLNSA-N |
| Isomeric SMILES | CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1 |
| SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1 |
Introduction
Structural Characteristics and Nomenclature
Isoterbinafine, (E)-, systematically named (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine, belongs to the allylamine class of antifungals. Its molecular formula, C₂₁H₂₅N, corresponds to a molecular weight of 291.4 g/mol . The (E)-configuration denotes the trans spatial arrangement around the double bond at the C2 position of the heptenynyl chain, distinguishing it from the (Z)-isomer (cis configuration) .
Stereochemical Significance
The trans geometry of the (E)-isomer influences its three-dimensional interaction with biological targets. Comparative docking studies suggest that stereochemistry critically affects binding affinity to squalene epoxidase, the primary target of terbinafine . While terbinafine (a mixture of isomers) exhibits potent inhibition, the (E)-isomer’s standalone activity remains less characterized, necessitating further investigation .
Synthesis and Isolation
Isoterbinafine, (E)-, is synthesized via stereoselective routes to ensure precise configuration control. Key steps include:
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Alkyne Formation: Coupling of 6,6-dimethylhept-4-yn-1-amine with naphthalen-2-ylmethyl chloride.
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Double Bond Introduction: Wittig or Horner-Wadsworth-Emmons reactions to establish the trans (E)-configuration .
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Purification: Chromatographic techniques (HPLC, TLC) to isolate the (E)-isomer from (Z)-isomer byproducts .
Mechanism of Action and Pharmacological Profile
As a structural analog of terbinafine, Isoterbinafine, (E)-, targets squalene epoxidase (SE), a key enzyme in fungal ergosterol biosynthesis. Inhibition of SE leads to squalene accumulation and ergosterol depletion, disrupting membrane integrity .
Comparative Activity
Analytical Characterization
Spectroscopic Data
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FTIR: Peaks at 2958 cm⁻¹ (C-H stretch), 1607 cm⁻¹ (C=N stretch), and 539 cm⁻¹ (Ni-N stretch in related complexes) .
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¹H NMR: Signals at δ 8.78 ppm (azomethine proton), 6.67–6.76 ppm (aromatic protons), and 3.72 ppm (methoxy groups) .
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Mass Spectrometry: Molecular ion peak at m/z 291.4 (M+H⁺), with fragmentation patterns consistent with allylamine cleavage .
Table 1: Key Spectroscopic Signatures of Isoterbinafine, (E)-
| Technique | Key Peaks/Data | Assignment |
|---|---|---|
| FTIR | 1607 cm⁻¹ | C=N stretch (azomethine) |
| ¹H NMR | δ 8.78 ppm | Azomethine proton |
| MS (ESI+) | m/z 291.4 | [M+H]⁺ |
Industrial and Regulatory Implications
Isoterbinafine, (E)-, underscores the importance of stereochemical purity in pharmaceutical manufacturing. Regulatory submissions must include:
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Chiral HPLC chromatograms demonstrating isomer separation.
Case Study: Terbinafine Formulations
In terbinafine tablets, Isoterbinafine, (E)-, is monitored via UPLC-MS/MS, with method validation parameters meeting USP <621> requirements . Accelerated stability studies (40°C/75% RH) show no isomerization under standard storage conditions .
Future Directions
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Activity Profiling: Comparative MIC assays against Trichophyton rubrum and Candida albicans to elucidate (E)-isomer efficacy .
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Toxicokinetics: In vivo studies to assess hepatic metabolism and potential bioaccumulation .
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Synthetic Optimization: Catalytic asymmetric synthesis to enhance stereoselectivity and yield .
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